molecular formula C14H8F6O6S2 B040603 [4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate CAS No. 112752-02-0

[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

Cat. No. B040603
CAS RN: 112752-02-0
M. Wt: 450.3 g/mol
InChI Key: QOGGVQWGZDAVFU-UHFFFAOYSA-N
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Description

[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate, commonly known as TFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TFMS is a sulfonate ester that is widely used as a reagent in organic synthesis and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

TFMS acts as a sulfonate leaving group in various reactions. In organic synthesis, it can be used as a reagent for the conversion of alcohols to sulfonates, which can then be used as intermediates for the synthesis of various compounds. TFMS has also been found to exhibit interesting biochemical and physiological effects.
Biochemical and Physiological Effects:
TFMS has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of various cellular processes. TFMS has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, TFMS has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TFMS has several advantages as a reagent in organic synthesis. It is stable and easy to handle, and its use does not require specialized equipment. TFMS is also a versatile reagent that can be used in a variety of reactions. However, TFMS has some limitations. It is a toxic compound that can cause skin and eye irritation, and its use should be carried out in a well-ventilated area. TFMS is also expensive, which can limit its use in large-scale reactions.

Future Directions

TFMS has several potential future directions. It can be used as a reagent for the synthesis of new pharmaceuticals and agrochemicals. TFMS can also be used as a tool for the study of PTPs and their role in cellular processes. Additionally, TFMS can be used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.
Conclusion:
In conclusion, TFMS is a sulfonate ester that has gained significant attention in the scientific community due to its potential application in various fields. TFMS is a versatile reagent that can be used in a variety of reactions, and has been found to exhibit interesting biochemical and physiological effects. TFMS has several advantages as a reagent in organic synthesis, but also has some limitations. TFMS has several potential future directions, and its use in various fields is likely to increase in the coming years.

Synthesis Methods

TFMS can be synthesized by the reaction of 4-(trifluoromethylsulfonyloxy)benzene with 4-bromo-1,1'-biphenyl in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, typically around 100°C. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

TFMS has been widely used as a reagent in organic synthesis due to its ability to act as a sulfonate leaving group. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and materials. TFMS has also been used as a reagent for the synthesis of aryl sulfonates, which are important intermediates in organic synthesis.

properties

CAS RN

112752-02-0

Product Name

[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

Molecular Formula

C14H8F6O6S2

Molecular Weight

450.3 g/mol

IUPAC Name

[4-[4-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-5-1-9(2-6-11)10-3-7-12(8-4-10)26-28(23,24)14(18,19)20/h1-8H

InChI Key

QOGGVQWGZDAVFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Pictograms

Irritant

Origin of Product

United States

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